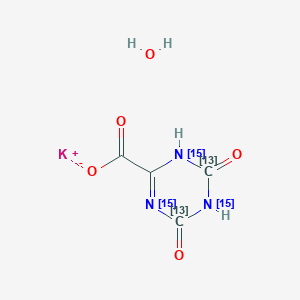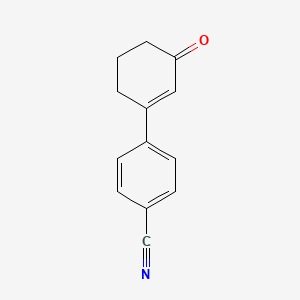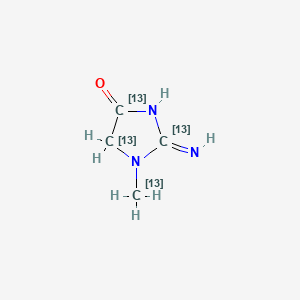
Creatinine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Creatinine-13C4 is a stable isotope-labeled form of creatinine, a breakdown product of creatine phosphate in muscle. It is commonly used in scientific research as a tracer to study metabolic processes and energy metabolism in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: Creatinine-13C4 can be synthesized through chemical reactions involving creatine and labeled carbon sources. The process typically involves the incorporation of the 13C isotope into the creatine molecule, followed by its conversion to creatinine.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process includes the use of specialized equipment and controlled reaction conditions to achieve the desired isotopic labeling.
化学反应分析
Types of Reactions: Creatinine-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.
科学研究应用
Creatinine-13C4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic processes. Its applications include:
Chemistry: Used as a chemical reference for identification and quantification in analytical methods.
Biology: Tracer in metabolic studies to understand energy metabolism in cells and tissues.
Medicine: Diagnostic tool in assessing kidney function and muscle metabolism.
Industry: Quality control in the production of creatine supplements and other related products.
作用机制
Creatinine-13C4 exerts its effects by participating in metabolic pathways involving creatine and creatinine. The labeled carbon atom allows for the tracking of these molecules in biological systems, providing insights into their roles in energy metabolism and muscle function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Involves the conversion of creatine to phosphocreatine, which is crucial for energy storage and release in muscle cells.
Creatinine Excretion: Creatinine is excreted by the kidneys, and its measurement is used to assess renal function.
相似化合物的比较
Creatinine-13C4 is similar to other stable isotope-labeled compounds used in metabolic research, such as:
Creatine-13C3
Phosphocreatine-13C4
Guanidinoacetate-13C2
Uniqueness: this compound is unique in its specific labeling with the 13C isotope, which provides distinct advantages in tracking metabolic processes compared to other labeled compounds.
属性
分子式 |
C4H7N3O |
|---|---|
分子量 |
117.089 g/mol |
IUPAC 名称 |
2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |
InChI 键 |
DDRJAANPRJIHGJ-JCDJMFQYSA-N |
手性 SMILES |
[13CH3]N1[13CH2][13C](=O)N[13C]1=N |
规范 SMILES |
CN1CC(=O)NC1=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



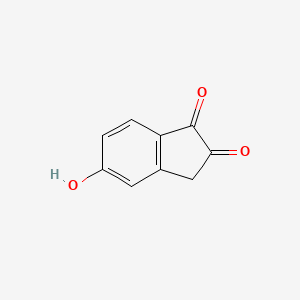
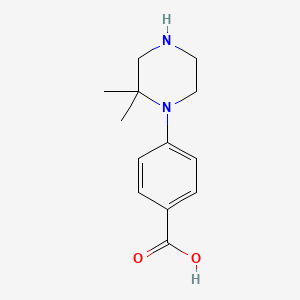

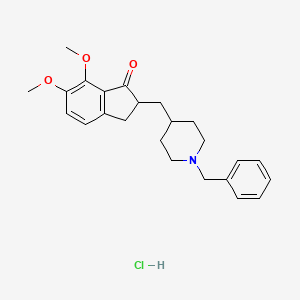
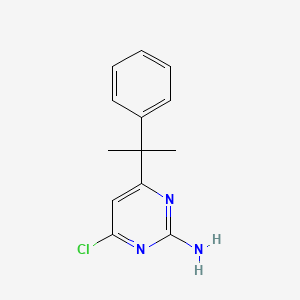
![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)

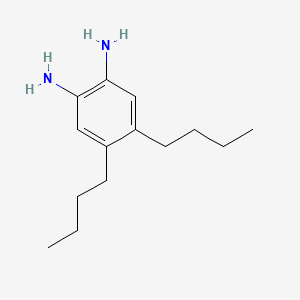
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
